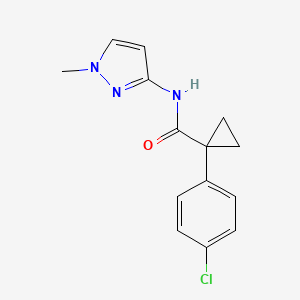
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as TPN-2, is a chemical compound that has been widely studied for its potential applications in scientific research. TPN-2 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells, neuroprotection, and vasodilation, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One advantage of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is its relatively low potency compared to other small molecule inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research on N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One area of research could focus on optimizing the synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide to improve its potency and selectivity. Another area of research could focus on elucidating the mechanism of action of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and identifying its molecular targets. Additionally, further research could investigate the potential applications of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide in other areas of scientific research, such as immunology and infectious diseases.
合成方法
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves several steps, including the condensation of 2,3,4,5-tetramethylpyrazole with 2-naphthoic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained through recrystallization from ethanol.
科学研究应用
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
属性
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-16(12(2)20(3)19-11)18-17(21)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAWVXJLVVHFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,5-trimethylpyrazol-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
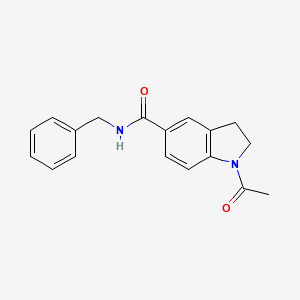
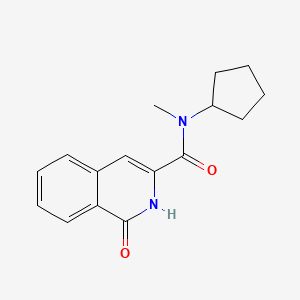
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
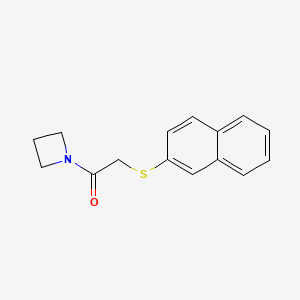
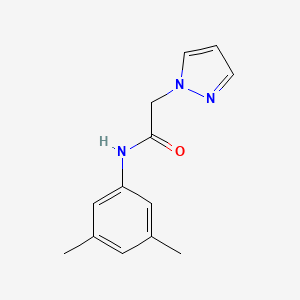

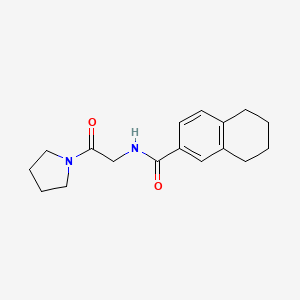
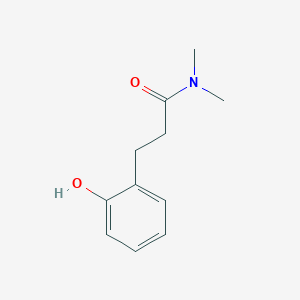
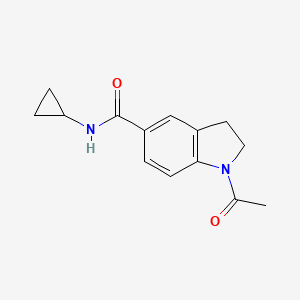
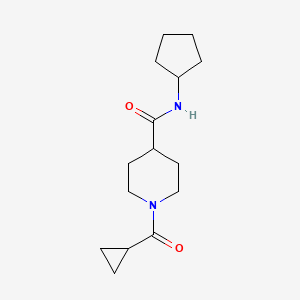
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
